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FSG67: A Novel Inhibitor for Obesity and Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	FSG67			
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

FSG67 is a novel, small-molecule inhibitor of glycerol-3-phosphate acyltransferases (GPATs), the enzymes that catalyze the initial and rate-limiting step in the synthesis of triglycerides and other acylglycerides.[1][2] By blocking this crucial step in lipid synthesis, FSG67 has emerged as a promising pharmacological tool for investigating the metabolic consequences of inhibiting triglyceride production, particularly in the context of obesity and type 2 diabetes.[1][2] Research in diet-induced obese (DIO) animal models has demonstrated that FSG67 administration leads to a reduction in body weight, fat mass, and food intake, alongside improvements in glucose tolerance and insulin sensitivity.[1][2] These findings suggest that pharmacological inhibition of GPAT by FSG67 holds therapeutic potential for managing obesity and its associated metabolic disorders.[1][2]

Mechanism of Action

FSG67 exerts its effects by inhibiting the activity of mitochondrial GPAT isoforms, specifically GPAT1 and GPAT2.[1] This inhibition reduces the synthesis of lysophosphatidic acid, a precursor for both triglycerides and other glycerolipids.[1][3] The downstream effects of this inhibition are multifaceted, impacting lipid metabolism, appetite regulation, and insulin signaling pathways.



Key Signaling Pathways Affected by FSG67:

- Lipogenesis and Fatty Acid Oxidation: By inhibiting GPAT, FSG67 decreases the synthesis of
 triglycerides in key metabolic tissues such as the liver and adipose tissue.[1][2] This leads to
 reduced lipid accumulation and a corresponding increase in fatty acid oxidation, as the body
 shifts its energy metabolism.[1][2]
- Hypothalamic Appetite Regulation: FSG67 has been shown to act centrally in the nervous system.[1][4] Administration of FSG67, including direct intracerebroventricular injection, leads to decreased expression of orexigenic (appetite-stimulating) neuropeptides in the hypothalamus, such as Agouti-Related Protein (AgRP) and Neuropeptide Y (NPY).[1][2] This central action contributes to the observed reduction in food intake.[1][4]
- Insulin Signaling: In diet-induced obese mice, chronic treatment with **FSG67** improves glucose tolerance and enhances insulin sensitivity.[1][2] The reduction in hepatic steatosis (fatty liver) and diacylglycerol accumulation is thought to play a role in mitigating the protein kinase C (PKC) isoform activity that can interfere with insulin signaling.[1]
- GSK3β and Wnt/β-catenin Signaling: Separate research has indicated that **FSG67** can influence the glycogen synthase kinase-3β (GSK3β) and Wnt/β-catenin signaling pathways, which are involved in cell proliferation and other cellular processes.[5][6]

Data Presentation

In Vitro Efficacy of FSG67

Parameter	Target	IC50 Value	Reference
Acylglyceride Synthesis	3T3-L1 Adipocytes	33.9 μM (Triglyceride)	[1]
36.3 μM (Phosphatidylcholine)	[1]		
GPAT Activity	Total Mitochondrial GPAT	30.2 μΜ	[1]
GPAT1	42.1 μΜ	[1]	



In Vivo Effects of FSG67 in Diet-Induced Obese (DIO) Mice



Parameter	Treatment Details	Key Findings	Reference
Body Weight and Food Intake			
Acute Effects	Single dose of 20 mg/kg (i.p.)	Significant decrease in body weight and food intake in both lean and DIO mice.	[1]
Chronic Effects	5 mg/kg daily (i.p.) for 9 days	12% gradual weight loss in DIO mice (compared to 6% in pair-fed controls).[1]	[1]
Transient hypophagia for 9-10 days, after which food intake returned to baseline while weight loss was maintained.[1]	[1]		
Metabolic Parameters		_	
Fat Mass	5 mg/kg daily (i.p.)	Weight loss was specifically from fat mass.	[1][2]
Energy Expenditure	5 mg/kg daily (i.p.)	Partial protection against the decrease in energy expenditure typically seen with reduced food intake.	[1]
Fat Oxidation	5 mg/kg daily (i.p.)	Increased fat oxidation, indicated by a decreased respiratory exchange ratio (RER).[1][2]	[1][2]
Glucose Homeostasis			



Glucose Tolerance	5 mg/kg daily (i.p.) for 18 days	Enhanced clearance of a glucose bolus during a glucose tolerance test (GTT).	[1]
Insulin Sensitivity	5 mg/kg daily (i.p.) for 18 days	Improved insulin sensitivity.	[1]
Gene Expression			
Lipogenic Enzymes (WAT & Liver)	5 mg/kg daily (i.p.)	Decreased mRNA expression of ACC1, FAS, and GPAT1.	[1]
Hypothalamic Neuropeptides	Acute (20 mg/kg) & Chronic (5 mg/kg)	Decreased gene expression for orexigenic neuropeptides AgRP and NPY.	[1][2]
Central Nervous System Effects			
Intracerebroventricular (i.c.v.) Administration	100 nmol and 320 nmol	24-hour weight loss and suppression of feeding.	[1][2]

Experimental Protocols In Vitro Acylglyceride Synthesis Assay in 3T3-L1 Adipocytes

Objective: To determine the effect of **FSG67** on triglyceride and phosphatidylcholine synthesis in cultured adipocytes.

Methodology:

• Cell Culture: Culture mouse 3T3-L1 cells and differentiate them into adipocytes.



- Treatment: On day 7 post-differentiation, treat the adipocytes with varying concentrations of **FSG67** (e.g., 7.6 μ M to 150 μ M) for a specified period (e.g., 18 hours).[1]
- Radiolabeling: Introduce a radiolabeled precursor, such as [14C]glycerol-3-phosphate, to the culture medium to allow for its incorporation into newly synthesized lipids.
- Lipid Extraction: After the incubation period, wash the cells and extract the total lipids using a suitable solvent system (e.g., chloroform:methanol).
- Thin-Layer Chromatography (TLC): Separate the different lipid species (triglycerides, phosphatidylcholine, etc.) from the total lipid extract using TLC.
- Quantification: Scrape the spots corresponding to triglycerides and phosphatidylcholine from the TLC plate and quantify the incorporated radioactivity using liquid scintillation counting.
- Data Analysis: Calculate the IC50 value for the inhibition of triglyceride and phosphatidylcholine synthesis by performing a linear regression analysis of the doseresponse data.[1]

In Vivo Assessment of FSG67 in Diet-Induced Obese (DIO) Mice

Objective: To evaluate the effects of **FSG67** on body weight, food intake, and glucose metabolism in a mouse model of obesity.

Animal Model:

- Male C57BL/6J mice are a commonly used strain.[1]
- Induce obesity by feeding a high-fat diet (e.g., 45-60% kcal from fat) for a period of 10-12 weeks.[1]
- House animals in a controlled environment with a 12:12-h light-dark cycle.
- All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[1]



FSG67 Preparation and Administration:

- Dissolve FSG67 in a suitable vehicle, such as glucose-free RPMI 1640 or PBS.[1]
- Neutralize the solution with NaOH as needed.[1]
- Administer FSG67 via intraperitoneal (i.p.) injection. For chronic studies, a dose of 5 mg/kg administered daily is a good starting point based on published research.[1][2] For acute studies, a single dose of 20 mg/kg has been used.[1]

Key Experiments:

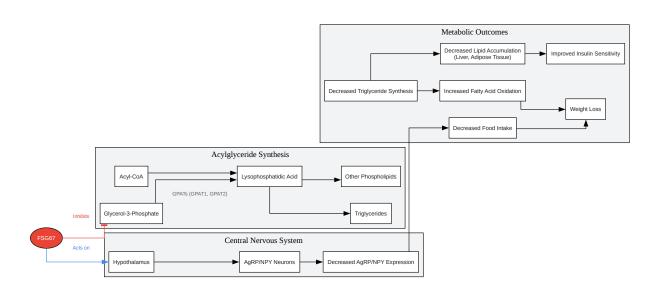
- Body Weight and Food Intake:
 - Measure the body weight of the mice daily at the same time.
 - Measure food intake daily by weighing the remaining food in the hopper.
 - Include a vehicle-treated control group and a pair-fed control group to distinguish the effects of FSG67 from those of reduced food intake alone.[1]
- Glucose Tolerance Test (GTT):
 - Fast the mice overnight (approximately 12-16 hours).
 - Administer a baseline blood glucose measurement from the tail vein.
 - Administer a glucose bolus (e.g., 1 g/kg body weight) via i.p. injection.[1]
 - Measure blood glucose levels at specific time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).
 - Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance.
- Insulin Sensitivity Assessment:
 - An insulin tolerance test (ITT) can be performed by administering an insulin bolus and measuring the subsequent drop in blood glucose.



- Alternatively, serum insulin levels can be measured during the GTT to assess insulin secretion in response to a glucose challenge.[1]
- Gene Expression Analysis (RT-PCR):
 - At the end of the study, euthanize the mice and collect tissues of interest (e.g., liver, white adipose tissue, hypothalamus).
 - Extract total RNA from the tissues.
 - Perform reverse transcription to synthesize cDNA.
 - Use quantitative real-time PCR (RT-PCR) to measure the relative expression levels of target genes (e.g., ACC1, FAS, GPAT1, AgRP, NPY) normalized to a housekeeping gene.
 [1]

Visualizations

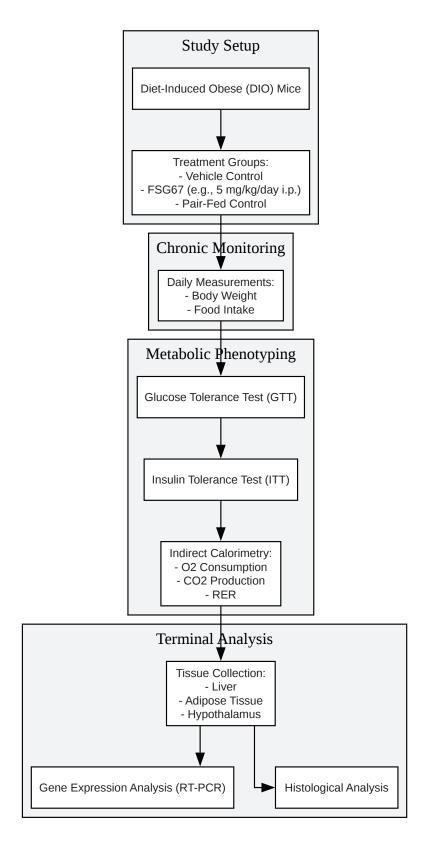




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Caption: Mechanism of action of **FSG67** in metabolic regulation.

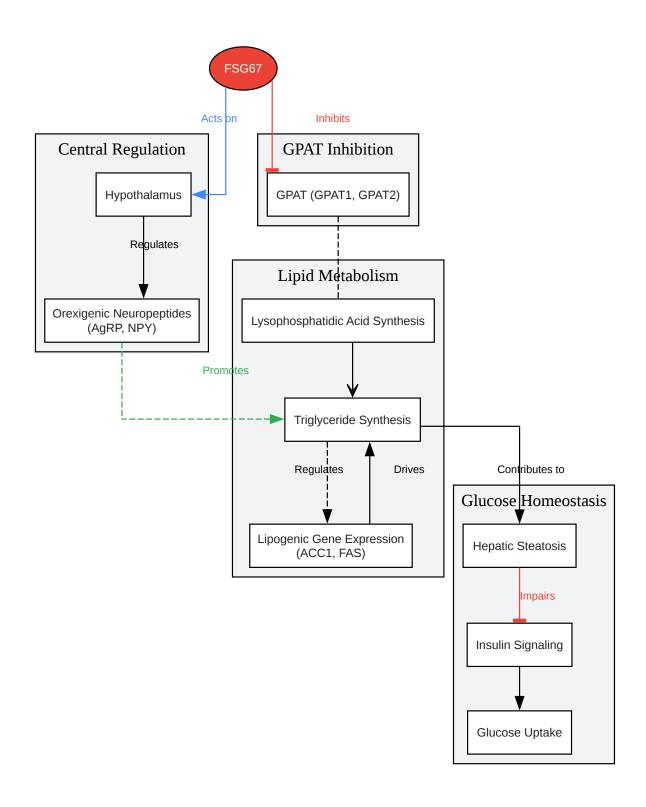




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Caption: Experimental workflow for evaluating FSG67 in DIO mice.





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Caption: Signaling pathways modulated by **FSG67**.



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References

- 1. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical modulation of glycerolipid signaling and metabolic pathways PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. The inhibitor of glycerol 3-phosphate acyltransferase FSG67 blunts liver regeneration after acetaminophen overdose by altering GSK3β and Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [FSG67: A Novel Inhibitor for Obesity and Diabetes Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614015#how-to-use-fsg67-in-obesity-and-diabetes-research]

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